Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate
Description
Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is a bicyclic heterocyclic compound characterized by a unique fused-ring system (3.2.1 bicyclo framework) containing both oxygen (oxa) and nitrogen (aza) atoms. The structure includes an ester group (carboxylate) at position 5 and a methyl substituent at position 4, contributing to its stereoelectronic properties. Such bicyclic systems are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity in drug design. Crystallographic characterization of similar compounds (e.g., using SHELX or WinGX software) highlights the importance of precise structural determination for understanding reactivity and stability .
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-3-14-8(12)10-5-4-7(6-10)15-9(13)11(10)2/h7H,3-6H2,1-2H3 |
InChI Key |
LBPWGQMVEKBXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C1)OC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core
The core bicyclic scaffold of ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is the 8-azabicyclo[3.2.1]octane framework, a structure central to tropane alkaloids. Preparation methods focus on enantioselective synthesis to achieve stereochemical purity:
Acyclic Starting Materials with Stereochemical Information: Most synthetic routes begin with acyclic precursors that already contain the stereochemical elements necessary for the bicyclic system. These precursors undergo stereocontrolled cyclization to form the bicyclic ring system.
Direct Stereochemical Control During Cyclization: Alternative methods achieve stereochemical control in the same transformation that generates the bicyclic scaffold, avoiding the need for preformed chiral centers.
Desymmetrization of Achiral Tropinone Derivatives: Some approaches use achiral tropinone derivatives and apply desymmetrization techniques to induce chirality during the bicyclic scaffold formation.
These methods have been extensively reviewed, highlighting their relevance for synthesizing tropane alkaloids and related bicyclic compounds.
Multi-Step Synthetic Routes Involving Functional Group Transformations
The synthesis of this compound typically involves several steps, including:
Formation of the Bicyclic Core: Using cyclization reactions that form the fused bicyclic ring system.
Introduction of Oxygen and Nitrogen Atoms: Incorporation of the oxa (oxygen) and aza (nitrogen) atoms into the bicyclic framework, often via heterocyclic ring formation or functional group interconversions.
Installation of the Ester Group: The carboxylate ester at position 5 is introduced through esterification or related reactions.
Methyl Substitution at Position 4: Achieved by alkylation or substitution reactions on the bicyclic intermediate.
An example of a related synthetic approach involves the preparation of optically active tropinone derivatives, which are then converted through dehydration and substitution reactions to bicyclic esters similar to this compound.
Use of Catalysts and Controlled Reaction Conditions
Catalysts: Rhodium(II) acetate and other metal catalysts have been used in related bicyclic compound syntheses to promote cyclization and functionalization steps.
Temperature and Atmosphere Control: Reactions are often carried out under inert atmospheres (e.g., nitrogen) and controlled temperatures (ranging from -10°C to reflux conditions) to optimize yields and stereoselectivity.
pH and Extraction Procedures: Acid-base adjustments and extraction with organic solvents such as ethyl acetate or diethyl ether are common for purification during synthesis.
Representative Experimental Procedure (Adapted from Patent Literature)
A typical preparation involves:
Charging a bicyclic ketone precursor into a reaction flask equipped with stirring and temperature control.
Adding acids (e.g., hydrochloric acid) and organic solvents (e.g., diethyl ether) under cooling to 0°C.
Introducing reagents such as phosphorous oxychloride and pyridine under nitrogen atmosphere at sub-zero temperatures (-10°C).
Stirring for extended periods (up to 24 hours) to complete transformations.
Workup includes extraction with organic solvents, washing with water and brine, drying over magnesium sulfate, and solvent removal under reduced pressure to isolate the product.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Bicyclic ketone precursor, HCl (5M), diethyl ether | Formation of intermediate under acidic conditions | Cooling to 0°C, stirring 5 min |
| 2 | Phosphorous oxychloride, pyridine | Functional group transformation (e.g., chlorination or activation) | Cooling to -10°C, nitrogen atmosphere |
| 3 | Sodium cyanide, HCl (5M) | Cyanohydrin formation or nucleophilic addition | Addition over time, stirring 24 h |
| 4 | Extraction with ethyl acetate or diethyl ether | Purification | Washing with water, brine, drying |
| 5 | Solvent removal under vacuum | Isolation of product | Addition of sulfuric acid drops to stabilize |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra confirm the formation of the bicyclic scaffold and functional groups.
Optical Rotation: Used to verify enantiomeric purity when optically active forms are synthesized.
Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity (typically ≥95%).
Mass Spectrometry and Elemental Analysis: Confirm molecular weight and composition.
These analyses ensure that the synthetic product matches the expected structure of this compound.
Chemical Reactions Analysis
Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its unique structure makes it a valuable tool for studying the mechanisms of action of tropane alkaloids .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neurotransmitter levels and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Frameworks and Heteroatom Variations
A key structural analog is (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (), which shares a bicyclic backbone but differs in:
- Ring system : A 3.2.0 bicyclo framework vs. 3.2.1 in the target compound.
- Heteroatoms : Sulfur (thia) at position 4 vs. oxygen (oxa) in the target compound.
- Functional groups : A carboxylic acid vs. an ethyl ester group.
These differences influence hydrogen-bonding capabilities and solubility. The sulfur atom in the analog may enhance metabolic stability but reduce polarity compared to oxygen .
Substituent Effects
- Methyl vs. In contrast, the hydroxyphenyl substituent in the analog () enables π-π stacking and hydrogen bonding, critical for biological activity .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound likely improves membrane permeability compared to the ionized carboxylic acid in the analog, which may favor aqueous solubility .
Crystallinity and Hydrogen-Bonding Patterns
highlights crystallinity testing for the analog, a property linked to stability and purity. The target compound’s oxa-aza system may form distinct hydrogen-bonding networks compared to sulfur-containing analogs. Graph set analysis () could reveal differences in dimerization or packing efficiency, affecting crystallization behavior .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis and Characterization : The use of crystallographic software (e.g., SHELXL, ORTEP-3) is critical for resolving the stereochemistry of such complex bicyclic systems .
- Biological Relevance : The 3.2.1 framework’s rigidity may favor target engagement in enzyme inhibition, while the 3.2.0 analog’s sulfur atom could confer resistance to oxidative degradation .
- Lumping Strategies : Compounds with similar bicyclic cores (e.g., 3.2.1 vs. 3.2.0) may be grouped in computational models to predict reactivity or environmental behavior, though heteroatom differences necessitate caution .
Biological Activity
Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate (CAS: 2940934-73-4) is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C10H15NO4 and a molecular weight of 213.24 g/mol. Its structure is characterized by a bicyclic framework, which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2940934-73-4 |
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.24 g/mol |
| Purity | 95% |
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The bicyclic structure may facilitate interactions with neurotransmitter receptors, particularly in the context of central nervous system (CNS) activity.
Pharmacological Studies
- Kappa Opioid Receptor Antagonism : A related compound, 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide, has shown potent kappa opioid receptor antagonism with an IC50 value of 20 nM, suggesting that ethyl 4-methyl-3-oxo could exhibit similar activity due to structural similarities .
- Antibacterial Activity : Recent studies have highlighted the importance of bicyclic compounds in overcoming antibiotic resistance. Compounds structurally related to ethyl 4-methyl-3-oxo have demonstrated efficacy against various Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) .
- Neuropharmacological Effects : The potential for CNS penetration and activity has been suggested in studies focusing on drug design for treating neurological disorders . The compound's ability to cross the blood-brain barrier could be pivotal for its therapeutic applications.
Study on Kappa Opioid Receptor Antagonists
A study published in Journal of Medicinal Chemistry examined a series of kappa opioid receptor antagonists derived from bicyclic structures similar to ethyl 4-methyl-3-oxo. The findings revealed that modifications to the bicyclic core significantly influenced receptor selectivity and potency, indicating a promising avenue for developing new analgesics .
Antibacterial Efficacy Against Resistant Strains
Research conducted on derivatives of azabicyclo compounds demonstrated their effectiveness against resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. These studies utilized various assays to determine the minimum inhibitory concentrations (MICs), showcasing the potential for ethyl 4-methyl-3-oxo as part of a new class of antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
